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Compound of Interest

Compound Name: 2-Aminoadamantan-1-ol

Cat. No.: B091063 Get Quote

This guide provides a comparative analysis of the efficacy of 2-aminoadamantan-1-ol
derivatives and related 2-aminoadamantane compounds. The information is intended for

researchers, scientists, and professionals in drug development, offering a concise overview of

their therapeutic potential based on available experimental data. This document summarizes

quantitative efficacy data, details key experimental methodologies, and visualizes relevant

biological pathways and experimental workflows.

Data Presentation: Comparative Efficacy of 2-
Aminoadamantane Derivatives
The following table summarizes the in vitro and in vivo efficacy of various 2-aminoadamantane

derivatives, providing a comparative look at their biological activities across different

therapeutic targets.
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Derivative/Co
mpound

Target/Applicat
ion

Experimental
Model

Efficacy Data Reference

2-methyl-2-

aminoadamantan

e + CH2 adduct

Influenza A virus

(A/Calif/07/2009

H1N1, S31N

mutant)

In vitro antiviral

assay
Active [1]

2-alkyl-2-

aminoadamantan

e derivatives

Influenza A virus

(p2009)

In vitro antiviral

assay

Persistent

blockade
[1]

Enantiomer

J447H (2-

aminoadamantan

e derivative)

CNS activity /

Anxiety

Modified

light/dark test in

C57Bl/6J mice

Reduced

exploratory

activity at 1

mg/kg (1h post-

admin),

stimulated

exploratory and

motor activity (2h

post-admin)

[2]

Enantiomer J579

(2-

aminoadamantan

e derivative)

CNS activity /

Anxiety

Modified

light/dark test in

C57Bl/6J mice

Reduced number

of rearings
[2]

N-(adamantan-1-

ylmethyl)-5-[(3R-

amino-pyrrolidin-

1-yl)methyl]-2-

chloro-

benzamide

(AACBA;

GSK314181A)

Human P2X7

receptor

In vitro calcium

flux assay
IC50 ≈ 18 nM [3]

N-(adamantan-1-

ylmethyl)-5-[(3R-

amino-pyrrolidin-

1-yl)methyl]-2-

Human P2X7

receptor

In vitro YO-PRO-

1 uptake assay

IC50 ≈ 85 nM [3]
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chloro-

benzamide

(AACBA;

GSK314181A)

N-(adamantan-1-

ylmethyl)-5-[(3R-

amino-pyrrolidin-

1-yl)methyl]-2-

chloro-

benzamide

(AACBA;

GSK314181A)

Rat P2X7

receptor

In vitro calcium

flux assay
IC50 = 29 nM [3]

N-(adamantan-1-

ylmethyl)-5-[(3R-

amino-pyrrolidin-

1-yl)methyl]-2-

chloro-

benzamide

(AACBA;

GSK314181A)

Rat P2X7

receptor

In vitro YO-PRO-

1 uptake assay
IC50 = 980 nM [3]

1-[[(3-hydroxy-1-

adamantyl)

amino]acetyl]-2-

cyano-(S)-

pyrrolidine (NVP-

LAF237)

Dipeptidyl

peptidase IV

(DPP-IV)

In vivo in obese

Zucker fa/fa rats

Potent

antihyperglycemi

c activity

[4]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are summaries of key experimental protocols cited in the efficacy data table.

In Vitro Antiviral Assay for Influenza A Virus
This protocol is used to determine the antiviral activity of compounds against influenza A virus

strains.
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Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in a suitable medium,

such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum

(FBS) and antibiotics.

Virus Propagation: Influenza A virus strains are propagated in the allantoic cavity of 10-day-

old embryonated chicken eggs.

Antiviral Assay:

MDCK cells are seeded in 96-well plates and grown to confluence.

The cells are washed and infected with a specific multiplicity of infection (MOI) of the

influenza virus.

The test compounds (2-aminoadamantane derivatives) are added to the cells at various

concentrations.

The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 48-72

hours).

Efficacy Measurement: The antiviral activity is determined by measuring the inhibition of the

viral cytopathic effect (CPE) or by a neutral red uptake assay. The 50% inhibitory

concentration (IC50) is then calculated.

Modified Light/Dark Test for Anxiety in Mice
This behavioral test is used to assess the anxiolytic or anxiogenic effects of compounds in

mice.[2]

Apparatus: The apparatus consists of a box divided into a small, dark compartment and a

large, illuminated compartment, connected by an opening.

Animals: Male and female C57Bl/6J mice are used for the experiments.

Procedure:

The test compound or vehicle is administered to the mice at a specific dose and route

(e.g., intraperitoneally).
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After a set time (e.g., 1 or 2 hours), each mouse is placed in the center of the light

compartment.

The behavior of the mouse is recorded for a specified duration (e.g., 5-10 minutes).

Parameters Measured: The following parameters are typically recorded:

Time spent in the light and dark compartments.

Number of transitions between the compartments.

Rearing frequency.

Exploratory activity (e.g., number of head pokes into holes).

In Vitro P2X7 Receptor Antagonism Assays
These assays are used to determine the inhibitory activity of compounds against the P2X7

receptor.[3]

Calcium Flux Assay:

Cells expressing the P2X7 receptor (e.g., HEK293 cells) are loaded with a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM).

The test compound is pre-incubated with the cells.

The P2X7 receptor is activated by adding an agonist, such as ATP or BzATP.

The change in intracellular calcium concentration is measured using a fluorescence plate

reader.

The IC50 value is calculated from the concentration-response curve.

YO-PRO-1 Uptake Assay:

Cells expressing the P2X7 receptor are incubated with the test compound.
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The receptor is activated with an agonist in the presence of the fluorescent dye YO-PRO-

1.

Activation of the P2X7 receptor leads to the formation of a pore, allowing the uptake of

YO-PRO-1.

The fluorescence intensity inside the cells is measured.

The IC50 value is determined based on the inhibition of dye uptake.

Mandatory Visualization
Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate key signaling

pathways and a typical experimental workflow relevant to the study of 2-aminoadamantan-1-ol
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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